molecular formula C8H5BrClIO2 B2712498 Methyl 3-Bromo-5-chloro-4-iodobenzoate CAS No. 1160574-80-0

Methyl 3-Bromo-5-chloro-4-iodobenzoate

Cat. No.: B2712498
CAS No.: 1160574-80-0
M. Wt: 375.38
InChI Key: APSNCTJNWJPDAS-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-chloro-4-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2 and a molecular weight of 375.39 g/mol . It is a halogenated benzoate ester, characterized by the presence of bromine, chlorine, and iodine atoms on the benzene ring. This compound is used in various chemical reactions and research applications due to its unique structural properties.

Scientific Research Applications

Methyl 3-Bromo-5-chloro-4-iodobenzoate is used in several scientific research applications, including:

Safety and Hazards

The compound is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-Bromo-5-chloro-4-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination, chlorination, and iodination of methyl benzoate under controlled conditions. The reaction typically requires the use of halogenating agents such as bromine, chlorine, and iodine, along with appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar halogenation techniques. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-chloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-chloro-4-iodobenzoate depends on the specific application and the target molecule. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological studies, it may interact with specific enzymes or receptors, influencing their activity and providing insights into their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-Bromo-5-chloro-4-iodobenzoate is unique due to the presence of three different halogen atoms on the benzene ring. This structural feature provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSNCTJNWJPDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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